Compound Description: Methyl(benzyloxyimino)phenyl Sulfonyl Acetate is a reagent utilized for the intermolecular acylation of carbon-centered radicals. []
Relevance: This compound exhibits structural similarities to N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide, sharing a benzyl group and a sulfonyl acetate core structure. [] The key difference lies in the presence of an oxime ether in Methyl(benzyloxyimino)phenyl Sulfonyl Acetate and the glycinamide moiety in the target compound.
Compound Description: (3R-(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N~1~-(3-methylphenyl)urea, known as L-365,260, is a selective cholecystokinin (CCK) B antagonist. It has been studied for its ability to potentiate antinociception mediated by endogenous enkephalins. []
Relevance: While structurally distinct from N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide, L-365,260 is relevant in the context of exploring pharmacological activity related to pain perception. [] It highlights the potential of targeting different receptors, like CCK B receptors, in pain management.
Compound Description: N-(2-adamantyloxycarbonyl)-D-α-methyltryptophanyl-[N-(2-(4-chlorophenyl)ethyl)]glycine (RB 211) is another selective CCK B antagonist that, like L-365,260, shows potent potentiation of antinociceptive effects induced by the enkephalin-catabolizing enzyme inhibitor RB 101. []
Relevance: Similar to L-365,260, RB 211 is included due to its involvement in pain modulation research, highlighting alternative targets for antinociceptive strategies. [] Its structure is distinct from N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide, emphasizing the diversity of compounds that can influence pain pathways.
Compound Description: PD-134,308 is a selective CCK B antagonist. It significantly enhances the antinociceptive effects of enkephalins, particularly in models where spinal control of nociception is dominant. []
Relevance: PD-134,308 further underscores the potential of CCK B receptor antagonism in pain management. [] While structurally dissimilar to N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide, its inclusion broadens the scope of compounds with potential in pain modulation research.
Compound Description: 4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(isobutyl)benzenesulfonamide is a key intermediate in the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl(1S,2R)-3-[amino]-1-benzyl-2-hydroxypropylurethane, an HIV protease inhibitor. []
Relevance: This compound shares structural features with N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide, particularly the presence of a sulfonamide group and a phenylbutyl chain. [] It also showcases the use of sulfonamides in the development of protease inhibitors, highlighting a potential therapeutic application for compounds related to the target compound.
Compound Description: 3-benzyl-6-ethyl-3,6-bis(methylthio)piperazine-2,5-dione is a metabolite produced from cyclo-(L-2-Aminobutanoyl-L-phenylalanyl) in the fungus Gliocladium deliquescens. Its formation demonstrates that the biosynthesis of sulfur-containing compounds can occur without prior N-methylation or oxidative cyclization. []
Compound Description: N-(diphenylmethyl)-2-phenyl-4-quinazolinamine, referred to as SoRI-9804, is an allosteric modulator of dopamine transporters, exhibiting partial inhibition of dopamine uptake. []
Compound Description: N-(2,2-diphenylethyl)-2-phenyl-4-quinazolinamine (SoRI-20040) is another allosteric modulator of dopamine transporters, demonstrating partial inhibition of dopamine uptake and the ability to slow the dissociation of a radioligand from the transporter. []
Relevance: Structurally similar to SoRI-9804, SoRI-20040 further emphasizes the potential of quinazolinamine derivatives as modulators of dopamine transporter function, offering insights into structure-activity relationships for transporter modulation. []
Compound Description: N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine (SoRI-20041) is a third allosteric modulator of the dopamine transporter identified in the provided research. It displays partial inhibition of dopamine uptake and influences the dissociation kinetics of a radioligand. []
Relevance: SoRI-20041, with its close structural resemblance to SoRI-9804 and SoRI-20040, strengthens the evidence for quinazolinamines as a class of compounds capable of modulating dopamine transporter function. []
Compound Description: [4-amino-6-[(diphenylmethyl)amino]-5-nitro-2-pyridinyl]carbamic acid ethyl ester, known as SoRI-2827, is a dopamine transporter modulator characterized by its partial inhibition of dopamine uptake. []
Relevance: SoRI-2827, although structurally different from the quinazolinamines discussed above, shares the ability to modulate dopamine transporter activity. [] Its inclusion demonstrates the diversity of chemical structures that can target and influence transporter function.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.